8-(benzyloxy)-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole
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Overview
Description
"8-(benzyloxy)-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole" is a synthetic organic compound known for its complex structure and potential applications in various fields of science
Preparation Methods
The synthesis of "8-(benzyloxy)-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole" typically involves several steps, including:
Synthesis of the benzoxepine ring
: The starting material is often a substituted phenol, which undergoes intramolecular cyclization to form the benzoxepine ring structure.
Nitration
: Introduction of the nitro group is typically achieved through nitration using reagents such as nitric acid.
Sulfonylation
: The sulfonyl group is introduced using reagents like sulfonyl chlorides in the presence of a base.
Benzyloxy substitution
: The benzyloxy group is incorporated through an etherification reaction, typically involving benzyl chloride and a suitable base. Industrial production methods for this compound are less commonly reported, but may involve optimized versions of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
The compound "8-(benzyloxy)-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole" can undergo various types of chemical reactions, including:
Oxidation
: Oxidative reactions can modify the nitro group or other susceptible sites within the molecule.
Reduction
: Reduction of the nitro group to an amine is a common reaction, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution
: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions where functional groups are present.
Hydrolysis
: Hydrolytic reactions can cleave the ether bond of the benzyloxy group. Common reagents for these reactions include acids, bases, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The scientific research applications of "8-(benzyloxy)-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole" span multiple fields:
Chemistry
: The compound is of interest for studying reaction mechanisms and developing new synthetic methods.
Biology
: It can be used as a probe to study biological pathways and molecular interactions due to its diverse functional groups.
Medicine
Industry
: The compound's reactivity may be exploited in materials science and the development of new chemical products.
Mechanism of Action
The mechanism by which "8-(benzyloxy)-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole" exerts its effects can involve several molecular targets and pathways. For example, the nitro group may participate in redox reactions, potentially influencing oxidative stress pathways. The sulfonyl group can interact with proteins and enzymes, altering their activity. The overall molecular effects depend on the specific biological context and targets involved.
Comparison with Similar Compounds
Compared to other similar compounds, "8-(benzyloxy)-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole" stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
Substituted benzoxepines
: Variants with different substituents on the benzoxepine ring.
Nitro-substituted indoles
: Compounds with a nitro group on the indole ring.
Sulfonylated aromatics
: Aromatic compounds featuring sulfonyl groups.
Properties
IUPAC Name |
12-(4-methylphenyl)sulfonyl-15-nitro-5-phenylmethoxy-2-oxa-12-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3(8),4,6,9,13(17),14-heptaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O6S/c1-19-7-11-25(12-8-19)38(34,35)30-17-22-13-21-9-10-24(36-18-20-5-3-2-4-6-20)16-27(21)37-28-15-23(31(32)33)14-26(30)29(22)28/h2-16H,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTYOTDQWJFGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC4=C(C=C(C=C4)OCC5=CC=CC=C5)OC6=CC(=CC2=C36)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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